
3-Methoxy-4-(methoxymethoxy)benzaldehyde
Overview
Description
3-Methoxy-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O4. It is a derivative of benzaldehyde, featuring methoxy and methoxymethoxy substituents on the aromatic ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-4-(methoxymethoxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with bromomethyl methyl ether in the presence of N,N-diisopropylethylamine and dichloromethane under an inert atmosphere. The reaction mixture is cooled with ice and stirred for 45 minutes. Aqueous sodium hydroxide is then added, and the mixture is separated and extracted with dichloromethane. The organic solution is washed, dried, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-4-(methoxymethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
3-Methoxy-4-(methoxymethoxy)benzaldehyde serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives that can exhibit enhanced biological or chemical properties. It is particularly valuable in developing new compounds for pharmaceuticals and agrochemicals .
Synthesis Techniques
Various synthetic methods have been explored to produce this compound, often focusing on optimizing yield and purity. For instance, a notable method involves the use of specific catalysts and reaction conditions that facilitate the formation of the aldehyde from simpler precursors.
Pharmaceutical Applications
Biological Activity
Research indicates that this compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties. These characteristics suggest potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders .
Mechanisms of Action
Studies have demonstrated that this compound can modulate various biological pathways, which could lead to neuroprotective effects and other health benefits. Understanding its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for developing effective therapeutic agents based on this compound .
Flavor and Fragrance Industry
Due to its pleasant aromatic profile, this compound is utilized as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes. Its sweet, vanilla-like odor enhances sensory appeal in various consumer products .
Material Science
Polymer Formulations
The compound can be incorporated into polymer formulations to develop materials with specific properties, such as improved thermal stability and enhanced mechanical strength. This application is particularly relevant in creating advanced materials for industrial uses .
Data Summary
Application Area | Key Features | Example Studies/Findings |
---|---|---|
Organic Synthesis | Versatile building block for complex molecules | Used in synthesizing pharmaceutical compounds |
Pharmaceutical Applications | Antioxidant and anti-inflammatory properties | Potential use in cancer treatment |
Flavor & Fragrance | Sweet aroma used in food and cosmetics | Enhances sensory appeal |
Material Science | Improves thermal stability in polymers | Development of advanced materials |
Case Studies
- Pharmacological Research : A study explored the effects of this compound on cell lines related to inflammation and oxidative stress. Results indicated significant reductions in inflammatory markers when treated with this compound, suggesting its potential as a therapeutic agent against chronic inflammatory diseases .
- Material Development : In material science research, incorporating this aldehyde into polymer matrices demonstrated enhanced mechanical properties compared to control samples without the compound. This finding supports its application in developing stronger materials for industrial applications .
- Flavoring Agent Analysis : A comparative analysis of various flavoring agents highlighted the unique sensory profile of this compound, showcasing its effectiveness in enhancing flavor profiles in food products while maintaining safety standards .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(methoxymethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. Detailed studies are required to elucidate its precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
3-Methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
4-Benzyloxy-3-methoxybenzaldehyde: Contains a benzyloxy group instead of a methoxymethoxy group .
Uniqueness
3-Methoxy-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxymethoxy groups, which influence its reactivity and applications. These substituents can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis.
Biological Activity
3-Methoxy-4-(methoxymethoxy)benzaldehyde, with the CAS number 5533-00-6, is an aromatic aldehyde characterized by its pale yellow liquid form and sweet, vanilla-like odor. Its molecular formula is , and it has a molecular weight of approximately 196.20 g/mol. The compound features two methoxy substituents on the benzaldehyde moiety, which enhance its solubility and reactivity compared to simpler aromatic aldehydes, leading to diverse applications in pharmaceuticals, flavoring, and fragrance industries.
Antioxidant and Anti-inflammatory Properties
Research indicates that this compound exhibits significant antioxidant and anti-inflammatory properties. These characteristics position it as a potential therapeutic candidate for various diseases, including cancer and cardiovascular disorders. The compound's ability to modulate biological pathways suggests further applications in neuroprotection and other health-related fields .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. For instance, studies have indicated its potential to inhibit certain signaling pathways involved in inflammation and oxidative stress responses .
Pharmacokinetics and Metabolic Pathways
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. This includes studying its absorption, distribution, metabolism, and excretion (ADME) within biological systems. Such insights are essential for developing safe and effective therapeutic agents based on this compound.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Other Notable Activities |
---|---|---|---|
This compound | High | High | Potential neuroprotective effects |
Vanillin | Moderate | Low | Flavoring agent |
4-Methoxyphenol | Moderate | Moderate | Antiseptic properties |
4-Hydroxybenzaldehyde | Low | Low | Limited reactivity |
This table highlights the unique profile of this compound in terms of its biological activities compared to other compounds with similar structures .
Neuroprotective Effects
A study focused on the neuroprotective effects of this compound demonstrated its potential in reducing neuronal cell death in models of oxidative stress. The compound was shown to significantly decrease reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures exposed to oxidative stressors.
Cancer Therapeutics
In another investigation, the compound exhibited cytotoxic effects against various cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methoxy-4-(methoxymethoxy)benzaldehyde in academic research?
- Methodological Answer : The compound is typically synthesized via methoxymethyl (MOM) protection of a phenolic hydroxyl group. For example, 4-hydroxy-3-methoxybenzaldehyde can be treated with methoxymethyl chloride (MOMCl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the methoxymethoxy group . Alternatively, condensation reactions with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol, catalyzed by acetic acid, yield Schiff base intermediates with >90% efficiency . Key steps include:
- Solvent selection (ethanol, dichloromethane).
- Acid/base catalysis (acetic acid, DIPEA).
- Purification via vacuum filtration and methanol washing.
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C) , FTIR , and HRMS :
- ¹H-NMR : Distinct signals for aldehyde protons (~10.7 ppm), methoxy groups (~3.8 ppm), and aromatic protons (δ 6.5–8.1 ppm) .
- ¹³C-NMR : Carbonyl carbons at ~190 ppm; methoxy carbons at ~55–70 ppm .
- FTIR : Strong C=O stretches at ~1680–1700 cm⁻¹; ether (C-O-C) bands at ~1100–1250 cm⁻¹ .
- HRMS : Precise mass determination (e.g., [M+H]⁺ calculated: 334.1556; observed: 334.1553) .
Q. What purification strategies are effective for isolating this compound derivatives?
- Methodological Answer : Recrystallization (ethanol or methanol) and column chromatography (silica gel, dichloromethane/hexane eluent) are standard. For chalcone derivatives, precipitation in ethanol followed by filtration achieves >85% purity . For air-sensitive intermediates, inert atmosphere handling (N₂/Ar) is critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of chalcone derivatives from this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Acetic acid (91% yield) vs. HCl (lower yields due to side reactions) .
- Solvent polarity : Ethanol promotes Schiff base formation; DMF may enhance solubility for bulky substrates.
- Stoichiometry : A 1:1 molar ratio of aldehyde to nucleophile minimizes unreacted starting material .
Example: Reaction with 2,4-dichlorophenylmethoxy derivatives in 20% NaOH/ethanol for 12–17 hours yields 75–85% chalcones .
Q. What challenges arise in crystallographic analysis of this compound derivatives?
- Methodological Answer : Challenges include:
- Crystal growth : Slow evaporation from DMSO/ethanol mixtures improves crystal quality.
- Data refinement : High R-factors (e.g., 0.063) due to disordered methoxy groups require iterative refinement in programs like SHELXL .
- Twinned data : Use of SHELXPRO for macromolecular applications aids in resolving overlapping peaks .
Q. How does the methoxymethoxy group influence electronic properties and reactivity in benzaldehyde derivatives?
- Methodological Answer : The electron-donating methoxymethoxy group increases aromatic ring electron density, enhancing electrophilic substitution at the para position. Computational studies (DFT) show:
- Reduced carbonyl electrophilicity compared to nitro- or chloro-substituted analogs.
- Hammett σₚ values (~0.12) indicate moderate resonance effects, favoring nucleophilic addition reactions .
Q. What strategies enable regioselective functionalization of this compound for drug discovery?
- Methodological Answer : Key strategies include:
- Protecting group chemistry : MOM groups block hydroxyls during cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Directed ortho-metalation : Use of LiTMP to install substituents at the ortho position relative to the aldehyde .
- Click chemistry : Azide-alkyne cycloaddition for triazole-linked bioactive molecules .
Properties
IUPAC Name |
3-methoxy-4-(methoxymethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQRYWWOQOUPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203895 | |
Record name | 3-Methoxy-4-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5533-00-6 | |
Record name | 3-Methoxy-4-(methoxymethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5533-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-(methoxymethoxy)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005533006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-4-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-4-(methoxymethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Methoxy-4-(methoxymethoxy)benzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D53Z83U8DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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